molecular formula C12H20Cl2N2 B6362451 N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline dihydrochloride CAS No. 1240567-27-4

N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline dihydrochloride

Cat. No.: B6362451
CAS No.: 1240567-27-4
M. Wt: 263.20 g/mol
InChI Key: VIBOPRZLPWSYIZ-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline dihydrochloride is a chemical compound with the molecular formula C12H20Cl2N2. It is a derivative of aniline, featuring a dimethylamino group and a prop-2-en-1-ylamino group attached to the benzene ring. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline dihydrochloride typically involves the reaction of N,N-dimethylaniline with prop-2-en-1-ylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and recrystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino or prop-2-en-1-ylamino groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in biochemical assays and as a probe to study enzyme activity.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylaniline: A simpler derivative of aniline with only a dimethylamino group.

    N,N-Diethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline: A similar compound with diethylamino groups instead of dimethylamino groups.

    N,N-Dimethyl-4-aminobenzylamine: A related compound with a different substitution pattern on the benzene ring.

Uniqueness

N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

N,N-dimethyl-4-[(prop-2-enylamino)methyl]aniline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2.2ClH/c1-4-9-13-10-11-5-7-12(8-6-11)14(2)3;;/h4-8,13H,1,9-10H2,2-3H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIBOPRZLPWSYIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CNCC=C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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